2-methoxy-3-nitroDibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-nitroDibenzofuran is a chemical compound belonging to the class of nitrobenzofurans It is characterized by the presence of a methoxy group at the second position and a nitro group at the third position on the dibenzofuran ring
Preparation Methods
The synthesis of 2-methoxy-3-nitroDibenzofuran can be achieved through several methods. One common approach involves the nitration of dibenzofuran using nitric acid in trifluoroacetic acid, which selectively yields 3-nitrodibenzofuran under mild conditions . Another method involves the Friedel-Crafts type nitration using alkyl nitrates and aluminum chloride in nitromethane, which primarily produces 2-nitrodibenzofuran . Industrial production methods typically involve large-scale nitration reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methoxy-3-nitroDibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions include amino derivatives, quinones, and various substituted dibenzofurans.
Scientific Research Applications
2-Methoxy-3-nitroDibenzofuran has several scientific research applications:
Chemistry: It is used as a photoremovable protecting group for thiol protection in solid-phase peptide synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties and reactivity.
Industry: It is used in the synthesis of various organic compounds and materials, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism of action of 2-methoxy-3-nitroDibenzofuran involves its ability to act as a photoremovable protecting group. Upon exposure to light, the compound undergoes photolysis, releasing the protected thiol group. This process is facilitated by the methoxy and nitro groups, which enhance the compound’s photoreactivity and efficiency . The molecular targets and pathways involved include the activation of specific enzymes and the modulation of biological processes through light-induced reactions.
Comparison with Similar Compounds
2-Methoxy-3-nitroDibenzofuran can be compared with other similar compounds such as:
Nitrodibenzofuran: Lacks the methoxy group, resulting in different photoreactivity and efficiency.
2-Nitrobenzofuran: Has a nitro group at the second position, leading to variations in chemical reactivity and applications.
3-Nitrobenzofuran: Similar to this compound but without the methoxy group, affecting its overall properties and uses.
The uniqueness of this compound lies in its enhanced photoreactivity and efficiency as a protecting group, making it superior for specific applications in chemistry and biology.
Properties
IUPAC Name |
2-methoxy-3-nitrodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-17-13-6-9-8-4-2-3-5-11(8)18-12(9)7-10(13)14(15)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNDYZFHWAIWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.